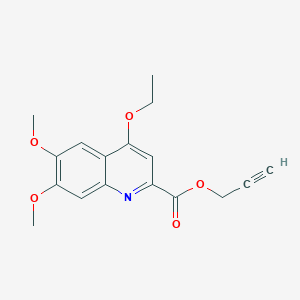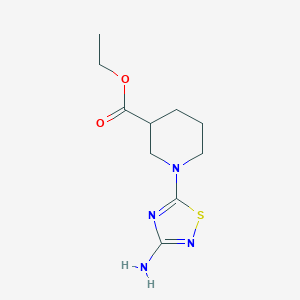![molecular formula C16H16N4S B6461888 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine CAS No. 2549010-96-8](/img/structure/B6461888.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine (DMPP) is an organic compound containing a pyrazine ring, a pyrazol ring, and a sulfanyl group. It is a white crystalline solid that is soluble in organic solvents, but is insoluble in water. DMPP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs for treating various diseases, as well as for the study of biochemical and physiological processes.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of various compounds. It has also been used in the development of drugs for treating various diseases, as well as for the study of biochemical and physiological processes.
Mécanisme D'action
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been found to act as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is expressed in the central and peripheral nervous systems. It is activated by cold temperatures and is involved in the regulation of pain, inflammation, and thermoregulation. This compound has been shown to activate TRPM8, resulting in an increase in intracellular calcium levels. This increase in calcium levels is thought to be responsible for the analgesic, anti-inflammatory, and thermoregulatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the TRPM8 ion channel, resulting in an increase in intracellular calcium levels. This increase in calcium levels is thought to be responsible for the analgesic, anti-inflammatory, and thermoregulatory effects of this compound. In addition, this compound has been shown to have anti-cancer, anti-diabetic, and anti-obesity effects. It has also been found to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is widely available. It is also a relatively stable compound and is soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to its use. This compound is insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the use of this compound in laboratory experiments can be limited by its low solubility in certain solvents.
Orientations Futures
The potential applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine are still being explored. Future research could focus on the development of new drugs that utilize this compound as an active ingredient. Other areas of research could include the study of the effects of this compound on other ion channels, as well as its effects on other biochemical and physiological processes. Additionally, further research could be done on the use of this compound in the synthesis of other compounds, as well as its potential use in other fields of chemistry.
Méthodes De Synthèse
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine can be synthesized from the reaction of 3,5-dimethylpyrazole with 4-methylbenzenesulfonyl chloride. This reaction is carried out in anhydrous conditions in the presence of a catalyst, such as triethylamine or pyridine. The reaction mixture is then stirred for several hours and the product is isolated by filtration. The resulting compound is then purified by recrystallization.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylphenyl)sulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-11-4-6-14(7-5-11)21-16-15(17-8-9-18-16)20-13(3)10-12(2)19-20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNOSQLPZZFHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=CN=C2N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)



![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)



![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine](/img/structure/B6461902.png)
![1-(3,5-dimethylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B6461906.png)

![7-(4-methoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6461916.png)
